4-(Prop-2-en-1-yloxy)piperidine CAS number 68848-53-3
4-(Prop-2-en-1-yloxy)piperidine CAS number 68848-53-3
An In-depth Technical Guide to 4-(Prop-2-en-1-yloxy)piperidine (CAS: 68848-53-3)
Abstract: This technical guide provides a comprehensive overview of 4-(Prop-2-en-1-yloxy)piperidine, a versatile heterocyclic building block. The document delves into its synthesis, mechanism, physicochemical properties, analytical characterization, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. Methodologies are detailed with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and insightful resource.
Introduction and Strategic Importance
4-(Prop-2-en-1-yloxy)piperidine, also known as 4-allyloxypiperidine, is a bifunctional organic molecule featuring a saturated piperidine ring and a reactive allyl ether moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] The presence of the allyl group provides a versatile chemical handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.[4]
This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational understanding for its effective use in a research and development setting.
Compound Identification:
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IUPAC Name: 4-(Prop-2-en-1-yloxy)piperidine
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CAS Number: 68848-53-3
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Molecular Formula: C₈H₁₅NO[5]
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Molecular Weight: 141.21 g/mol
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InChIKey: LCFXXIPJMGFPAP-UHFFFAOYSA-N[5]
Synthesis and Mechanistic Rationale
The most direct and widely employed method for synthesizing 4-(prop-2-en-1-yloxy)piperidine is the Williamson Ether Synthesis .[6][7][8][9] This classic Sₙ2 reaction is valued for its reliability and straightforward execution in forming ether linkages.[9][10]
The Williamson Ether Synthesis Approach
The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[8] For the target molecule, the precursors are 4-hydroxypiperidine and an allyl halide, typically allyl bromide.
Reaction Scheme: 4-Hydroxypiperidine + Allyl Bromide → 4-(Prop-2-en-1-yloxy)piperidine + HBr
Causality of Experimental Design: The reaction proceeds via a two-step, one-pot process. The first critical step is the deprotonation of the hydroxyl group on 4-hydroxypiperidine to form the corresponding alkoxide. This is essential because alcohols are weak nucleophiles, whereas their conjugate bases, alkoxides, are strong nucleophiles necessary to drive the Sₙ2 reaction at an appreciable rate.[6][7]
The second step is the nucleophilic attack of the piperidinyl alkoxide on the primary carbon of the allyl halide. The choice of a primary halide is crucial; secondary and tertiary halides would favor a competing E2 elimination pathway, especially given that alkoxides are also strong bases.[8][9]
Detailed Experimental Protocol
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Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-hydroxypiperidine (1.0 eq) in a suitable aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[7]
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Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Rationale: NaH is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct, hydrogen gas, is easily removed from the reaction system. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a solvent like butanone can be used, often requiring heat to drive the reaction.[10]
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Nucleophilic Substitution: After stirring for 30-60 minutes to ensure complete formation of the alkoxide, add allyl bromide (1.1 eq) dropwise, maintaining the cool temperature.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.
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Workup and Purification:
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Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 4-(prop-2-en-1-yloxy)piperidine.
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Mechanistic Diagram
The following diagram illustrates the Sₙ2 mechanism of the Williamson Ether Synthesis for this compound.
Caption: Williamson Ether Synthesis Mechanism.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data serves as a reference for quality control.
Physical Properties
| Property | Value | Source |
| CAS Number | 68848-53-3 | - |
| Molecular Formula | C₈H₁₅NO | [5] |
| Molecular Weight | 141.21 g/mol | |
| Monoisotopic Mass | 141.11537 Da | [5] |
| Predicted XlogP | 0.8 | [5] |
| Appearance | Colorless to pale yellow liquid | (Typical for similar compounds) |
Analytical Characterization
A multi-technique approach is required for unambiguous structural elucidation and purity assessment.
Analytical Workflow Diagram:
Caption: Standard Analytical Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation. Based on analogous structures, the following ¹H and ¹³C chemical shifts are predicted.[11][12][13]
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |
| Piperidine N-H | 1.5 - 2.5 (broad s) | - | Exchangeable proton, broad signal. |
| Piperidine H-2, H-6 | 2.9 - 3.1 (m) | ~45 | Carbons adjacent to nitrogen are deshielded. |
| Piperidine H-3, H-5 | 1.4 - 1.9 (m) | ~35 | Standard aliphatic piperidine signals. |
| Piperidine H-4 | 3.4 - 3.6 (m) | ~75 | Deshielded by the adjacent ether oxygen. |
| Allyl -O-CH₂- | ~4.0 (d) | ~70 | Allylic and adjacent to oxygen, deshielded. |
| Allyl -CH= | 5.8 - 6.0 (m) | ~135 | Vinylic proton, complex multiplet. |
| Allyl =CH₂ | 5.1 - 5.3 (m) | ~117 | Terminal vinylic protons, distinct signals. |
Mass Spectrometry (MS):
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Technique: Electrospray Ionization (ESI) is suitable.
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Expected Ion: [M+H]⁺ at m/z ≈ 142.12.[5]
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Fragmentation: Expect loss of the allyl group (C₃H₅, 41 Da) or fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy:
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~3300 cm⁻¹: N-H stretch (secondary amine).
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~3080 cm⁻¹: =C-H stretch (vinylic).
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2850-2950 cm⁻¹: C-H stretch (aliphatic).
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~1645 cm⁻¹: C=C stretch (alkene).
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~1100 cm⁻¹: C-O-C stretch (ether).
Reactivity and Applications in Drug Development
4-(Prop-2-en-1-yloxy)piperidine is not typically an active pharmaceutical ingredient (API) itself, but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.
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Piperidine Nitrogen: The secondary amine is a nucleophile and a base. It can be readily functionalized via N-alkylation, N-acylation, reductive amination, or arylation to introduce diverse substituents.[14] This is a common strategy for modulating a drug candidate's properties, such as target affinity, selectivity, and ADME profile.
-
Allyl Group: The terminal double bond is a gateway to a vast array of chemical transformations:
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Heck or Suzuki Coupling: To form C-C bonds with aryl or vinyl halides.
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Metathesis: For ring-closing, ring-opening, or cross-metathesis reactions.
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Oxidation: Dihydroxylation (to a diol), epoxidation, or oxidative cleavage.
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Hydrogenation: To convert the allyl ether to a propyl ether, modifying steric and electronic properties.
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The piperidine core is a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as treatments for cancer, viral infections, and inflammation.[2] This building block allows for the exploration of chemical space around this proven scaffold, making it a valuable asset in modern drug discovery programs.[15][16]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous piperidine derivatives provides a strong basis for safe handling procedures.[17][18][19][20]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling and Storage:
Conclusion
4-(Prop-2-en-1-yloxy)piperidine (CAS 68848-53-3) is a highly useful and versatile chemical intermediate. Its synthesis via the robust Williamson Ether Synthesis is straightforward and scalable. The compound's true value is realized in its bifunctional nature, offering a stable, pharmaceutically relevant piperidine core and a reactive allyl handle for diversification. For research groups engaged in medicinal chemistry and the synthesis of novel bioactive compounds, this molecule represents a strategic building block for the efficient generation of compound libraries and the development of next-generation therapeutics.
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